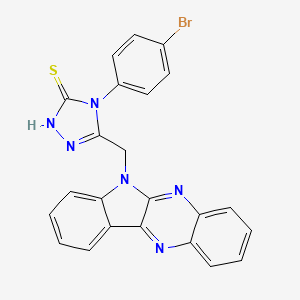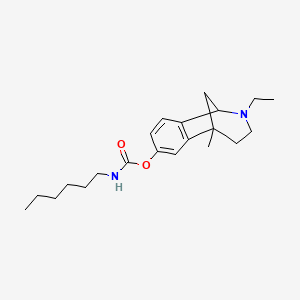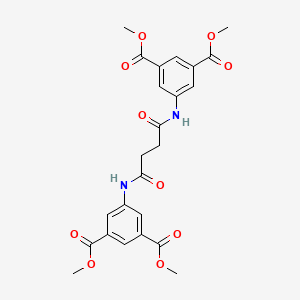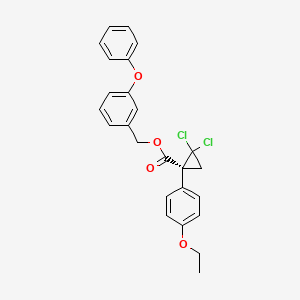
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes isotridecyl, dibutyl, and 1-oxoisooctadecyl groups attached to a stannyl (tin) center through a thio (sulfur) linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate typically involves multiple steps. The process begins with the preparation of the stannyl precursor, which is then reacted with isotridecyl and 1-oxoisooctadecyl groups under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous monitoring and adjustment of parameters to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the stannyl center or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Applications De Recherche Scientifique
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate involves its interaction with molecular targets through its stannyl center and functional groups. The compound can form complexes with other molecules, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin compounds: These compounds share the stannyl center but have different alkyl groups attached.
Organotin oxides: These compounds have oxygen atoms bonded to the tin center, leading to different chemical properties.
Isotridecyl derivatives: Compounds with isotridecyl groups but different functional groups attached to the stannyl center.
Uniqueness
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is unique due to its specific combination of functional groups and stannyl center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
84803-43-0 |
|---|---|
Formule moléculaire |
C42H84O4SSn |
Poids moléculaire |
803.9 g/mol |
Nom IUPAC |
[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2S.2C4H9.Sn/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h17H,3-16H2,1-2H3,(H,19,20);15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
UPDKSZOLCJZVBD-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


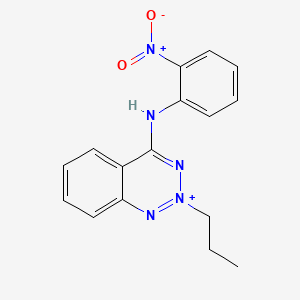
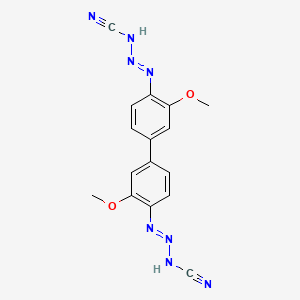
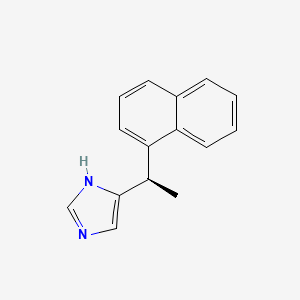
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)


